Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, naphthalene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxazole moieties are then coupled using a palladium-catalyzed cross-coupling reaction.
Phosphonate Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE: shares similarities with other phosphonate-containing compounds and benzodioxole derivatives.
Other Similar Compounds: Include various oxazole derivatives and naphthalene-based compounds.
Uniqueness
What sets DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE apart is its unique combination of structural motifs, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H23N2O6P |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C24H23N2O6P/c1-28-33(27,29-2)24-23(25-14-16-10-11-20-21(12-16)31-15-30-20)32-22(26-24)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12,25H,13-15H2,1-2H3 |
InChI Key |
VEDXHDVGSQOQJB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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